1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C9H14N2O, is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a propyl group at the 1-position, along with an ethanone group at the 3-position .
Preparation Methods
The synthesis of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, which yields regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation. The compound may also interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives such as:
1-Methyl-1H-pyrazol-5-ol: Known for its antioxidant properties.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: An intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(5-methyl-1-propylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-7(2)6-9(10-11)8(3)12/h6H,4-5H2,1-3H3 |
InChI Key |
NXBWRBHYPXRBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)C)C |
Origin of Product |
United States |
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